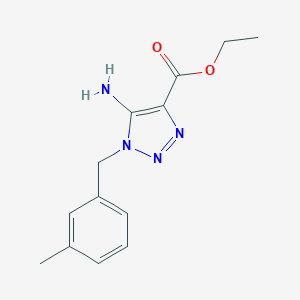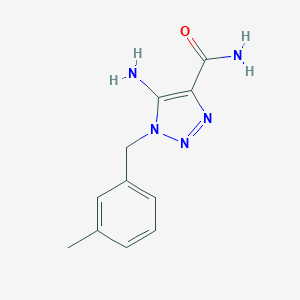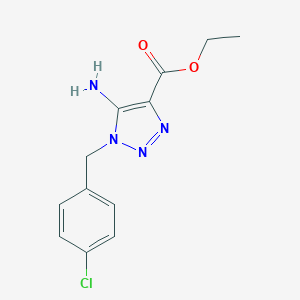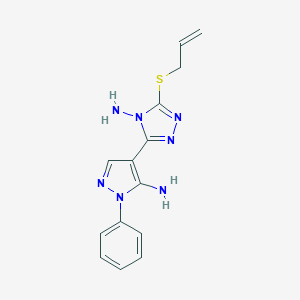
NIOSH/DH6574000
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/DH6574000 is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzoate group, a diethylaminoethyl group, and a propylvaleramido group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/DH6574000 typically involves a multi-step process. The initial step often includes the preparation of the benzoate derivative, followed by the introduction of the diethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the addition of the propylvaleramido group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
NIOSH/DH6574000 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
NIOSH/DH6574000 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NIOSH/DH6574000 involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The propylvaleramido group may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)ethyl benzoate
- 2-(Diethylamino)ethyl p-(2-methylvaleramido)benzoate
- 2-(Diethylamino)ethyl p-(2-ethylvaleramido)benzoate
Uniqueness
NIOSH/DH6574000 stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H34N2O3 |
|---|---|
Peso molecular |
362.5g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C21H34N2O3/c1-5-9-17(10-6-2)20(24)22-19-13-11-18(12-14-19)21(25)26-16-15-23(7-3)8-4/h11-14,17H,5-10,15-16H2,1-4H3,(H,22,24) |
Clave InChI |
BBBLBWSGFUMKGQ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-N'-({[4-(methylamino)-5-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetyl)urea](/img/structure/B502579.png)

![4-{4-amino-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502583.png)
![N-{[5-(allylsulfanyl)-4-amino-4H-1,2,4-triazol-3-yl]methyl}-N-(4-methylphenyl)amine](/img/structure/B502585.png)
![4-[6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502586.png)
![4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502587.png)
![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502588.png)
![4-[6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502589.png)
![N-{[4-amino-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(2-fluorophenyl)amine](/img/structure/B502591.png)
![N-(3-chlorophenyl)-N-{[5-(isopropylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine](/img/structure/B502592.png)
![1-({5-(2-toluidinomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B502596.png)
